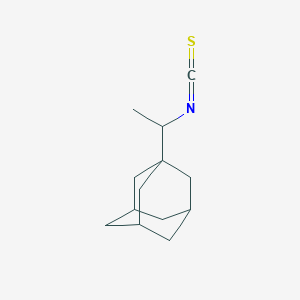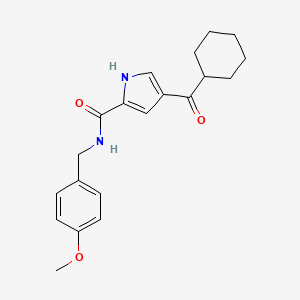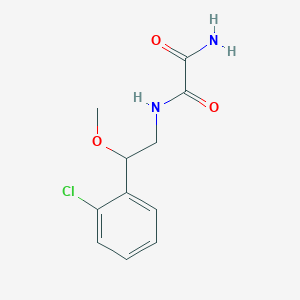
1-(1-Isothiocyanatoethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isothiocyanatoethyl)adamantane is an organic compound with the molecular formula C13H19NS . It is a derivative of adamantane, a polycyclic hydrocarbon with unique structural properties .
Synthesis Analysis
The synthesis of homologs of 1-Isothiocyanatoadamantane involves the reaction of amines of the adamantane series with carbon disulfide and di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine . Known methods of synthesis of 1-isothiocyanatoadamantane are based on reactions of adamantan-1(2)-amine with carbon disulfide in the presence of potassium hydroxide .Molecular Structure Analysis
The 1-(1-Isothiocyanatoethyl)adamantane molecule contains a total of 36 bonds. There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 isothiocyanate (aliphatic) .Chemical Reactions Analysis
Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
1-(1-Isothiocyanatoethyl)adamantane has a molecular weight of 221.37 . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .Scientific Research Applications
Organic Synthesis
1-(1-Isothiocyanatoethyl)adamantane is synthesized from 1-(1-adamantylethyl)amine, chloroform, and t-BuOK in a dichloromethane/tert-butanol (1:1) medium. This novel single-step method yields an impressive 92% product, outperforming the known method by 27% without the use of highly toxic compounds . The reaction proceeds efficiently, reducing labor costs and making it an attractive choice for organic synthesis.
Isocyanides in Multicomponent Reactions
Isocyanides, including 1-(1-isocyanoethyl)adamantane, participate in various chemical reactions. Their presence allows them to act as nucleophiles, electrophiles, or radicals. In multicomponent reactions like the Ugi and Passerini reactions, isocyanides serve as versatile synthetic reagents . Researchers continue to explore their potential in diverse chemical transformations.
Antibacterial and Anticancer Properties
Natural isocyanides often exhibit potent antibacterial, fungicidal, and anticancer properties. For instance, isocyanides isolated from marine sponges have demonstrated high anti-malarial activity . The adamantane fragment in 1-(1-isocyanoethyl)adamantane enhances its lipophilicity, potentially leading to increased biological activity .
Plasmodium Inhibition
Singh and colleagues found that 1-isocyanoadamantane exhibits remarkable inhibitory activity against the Plasmodium yoelii strain (IC50 = 0.04 μM) compared to other synthesized isocyanides . This highlights its potential as an antimalarial agent.
Synthesis Optimization
Given that only a few isocyanides of the adamantane series have been described in the literature, further research on new isocyanides and optimization of existing synthesis methods remain relevant tasks . Scientists aim to expand the repertoire of adamantane-based isocyanides.
Computational Studies
Baimuratov et al. investigated the isomerization mechanism for 1-[(E)-3-thiocyanoprop-1-en-1-yl]adamantane to 1-(1-isothiocyanoprop-2-en-1-yl)adamantane using computational methods . Such studies provide insights into the compound’s behavior and reactivity.
Safety and Hazards
Future Directions
Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
It’s known that isothiocyanates of the adamantane series are promising as precursors in the synthesis of urea and thiourea derivatives capable of inhibiting soluble epoxide hydrolase (seh) in humans and mammalians . This enzyme plays a role in the therapy of hypertonicity and inflammatory and neuropathic pains .
Mode of Action
It’s known that thiourea derivatives obtained from isothiocyanates were tested as non-peptide inhibitors of urokinase-type plasminogen activator (upa) responsible for tumor growth .
Biochemical Pathways
The inhibition of soluble epoxide hydrolase (seh) suggests that it may affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in the regulation of blood pressure and inflammation .
Result of Action
The inhibition of soluble epoxide hydrolase (seh) and urokinase-type plasminogen activator (upa) suggests potential therapeutic effects in the treatment of hypertonicity, inflammatory and neuropathic pains, and tumor growth .
properties
IUPAC Name |
1-(1-isothiocyanatoethyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQQRDNZDAFARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)
![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)


![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)


![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)
![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)
